molecular formula C17H17NO2 B3973841 N-dibenzo[b,d]furan-3-yl-3-methylbutanamide

N-dibenzo[b,d]furan-3-yl-3-methylbutanamide

Cat. No. B3973841
M. Wt: 267.32 g/mol
InChI Key: ZQFPAGTZYNFHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dibenzo[b,d]furan-3-yl-3-methylbutanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DBF and has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Pd-catalyzed amination reaction. DBF has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DBF is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). DBF has also been shown to inhibit the expression of various cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
DBF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DBF has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. DBF has been shown to have neuroprotective effects and improve cognitive function. DBF has also been shown to have anti-viral properties and inhibit the replication of HIV.

Advantages and Limitations for Lab Experiments

DBF has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control of its structure and purity. DBF is also relatively easy to synthesize using various methods. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that DBF has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of DBF. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. Further studies are also needed to determine the safety and efficacy of DBF in humans.

Scientific Research Applications

DBF has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DBF has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. DBF has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-dibenzofuran-3-yl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11(2)9-17(19)18-12-7-8-14-13-5-3-4-6-15(13)20-16(14)10-12/h3-8,10-11H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFPAGTZYNFHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-dibenzo[b,d]furan-3-yl-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-dibenzo[b,d]furan-3-yl-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
N-dibenzo[b,d]furan-3-yl-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
N-dibenzo[b,d]furan-3-yl-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
N-dibenzo[b,d]furan-3-yl-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-dibenzo[b,d]furan-3-yl-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.